molecular formula C9H10FIO3 B14050721 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene

Cat. No.: B14050721
M. Wt: 312.08 g/mol
InChI Key: CKIVKPYGUSLODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: two methoxy groups at positions 1 and 2, an iodine atom at position 3, and a fluoromethoxy group at position 5. The molecular formula is C₉H₁₄FIO₃, with a calculated molecular weight of 315.9 g/mol. The iodine atom introduces significant steric and electronic effects, while the fluoromethoxy group (OCH₂F) enhances polarity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

5-(fluoromethoxy)-1-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

CKIVKPYGUSLODH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OCF)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the iodination and fluoromethoxylation of a dimethoxybenzene derivative. The typical synthetic route involves:

Industrial Production Methods: Industrial production of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic iodine and fluoromethoxy groups facilitate its binding to nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene are compared below with analogous aromatic derivatives from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene C₉H₁₄FIO₃ 315.9 1,2-OCH₃; 3-I; 5-OCH₂F High polarity, potential radiopharmaceutical precursor
1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene (CAS: 1803857-97-7) C₉H₁₀FIO₂ 296.08 1,2-OCH₃; 4-I; 5-CH₂F Lower polarity; fluoromethyl reduces solubility vs. fluoromethoxy
1,3-Diiodo-2-methoxy-5-nitrobenzene C₇H₅I₂NO₃ 420.93 1,3-I; 2-OCH₃; 5-NO₂ Electron-withdrawing NO₂ group enables amine synthesis
1,2-Dimethoxy-5-ethoxy-3-fluorobenzene (CAS: 1804417-45-5) C₁₀H₁₃FO₃ 216.21 1,2-OCH₃; 3-F; 5-OCH₂CH₃ Ethoxy increases lipophilicity; lacks iodine reactivity
2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol C₁₅H₁₃F₂N₂O₂ 294.28 Difluoromethoxy (OCHF₂); imine linkage Enhanced metabolic stability due to OCHF₂

Structural Differences and Electronic Effects

  • Iodine vs. Fluorine/Halogens : The iodine atom in the target compound acts as a superior leaving group compared to fluorine in analogs like 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene, facilitating nucleophilic substitution or cross-coupling reactions .
  • Fluoromethoxy (OCH₂F) vs.
  • Nitro vs. Methoxy Groups : Compounds like 1,3-Diiodo-2-methoxy-5-nitrobenzene exhibit strong electron-withdrawing effects from the nitro group, contrasting with the electron-donating methoxy groups in the target compound .

Physicochemical Properties

  • Molecular Weight: The iodine atom contributes to the target compound’s higher molecular weight (315.9 g/mol) compared to non-iodinated analogs like C₁₀H₁₃FO₃ (216.21 g/mol) .
  • Solubility : The fluoromethoxy group enhances water solubility relative to fluoromethyl or ethoxy substituents due to its polarity .

Biological Activity

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is an aromatic compound with notable structural features that suggest potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with biological targets.

Chemical Structure and Properties

The compound has the molecular formula C10H10FIO3 and a molecular weight of approximately 312.08 g/mol. Its structure includes a benzene ring substituted with two methoxy groups, an iodine atom, and a fluoromethoxy group. This unique combination may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity Overview

Research into the biological activity of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is still emerging, but preliminary findings suggest several potential pharmacological effects:

  • Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related methoxy-substituted aromatic compounds have demonstrated effectiveness against various bacterial strains, indicating that 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene may also possess similar capabilities.
  • Anticancer Potential : Investigations into naphthoquinone derivatives have shown that they can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) modulation and DNA damage . Given the structural similarities to these derivatives, 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene could potentially exhibit anticancer activity by similar pathways.

Interaction Studies

Interaction studies involving this compound have indicated potential reactivity with biological molecules such as enzymes or receptors. Understanding these interactions is crucial for evaluating its therapeutic uses or toxicity profiles. For example, the iodo group in the compound can participate in nucleophilic substitution reactions, which may enhance its reactivity with biological targets.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Iodo-3,5-dimethoxybenzeneC9H11IO2Lacks fluoromethoxy group; simpler structure
1,5-Dimethoxy-2-iodo-3-(trifluoromethylthio)benzeneC10H8F3IO2Contains trifluoromethylthio instead of fluoromethoxy
1,2-Dimethoxy-4-fluoroanilineC8H10FNO2Contains an amino group; different functional profile

The comparison illustrates that while 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene shares similarities with other compounds, its unique combination of functional groups may lead to distinctive biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.